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Compound of Interest

Compound Name: 2-Methyl-2-hexenoic acid

Cat. No.: B1580608

An In-depth Technical Guide to 2-Methyl-2-hexenoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-hexenoic acid, an a,[3-
unsaturated carboxylic acid. It is intended for researchers, scientists, and professionals in drug
development and chemical synthesis. This document delves into the molecule's core chemical
and physical properties, stereochemistry, spectroscopic profile, and characteristic reactivity.
Furthermore, a detailed, field-proven protocol for its stereoselective synthesis via the Horner-
Wadsworth-Emmons reaction is presented, along with a discussion of its known applications
and critical safety considerations. The guide is structured to deliver not just data, but also the
scientific rationale behind the compound's behavior and synthesis, empowering researchers to
effectively utilize this versatile chemical building block.

Chemical Identity and Structure

2-Methyl-2-hexenoic acid (CAS No: 28897-58-7) is a branched, medium-chain unsaturated
fatty acid.[1][2][3] Its structure features a carboxylic acid moiety conjugated with a carbon-
carbon double bond, a motif that defines its chemical reactivity.[4][5]

The IUPAC name for the most commonly referenced isomer is (2E)-2-methylhex-2-enoic acid,
which specifies the stereochemistry at the double bond.[2][6] The (E)-configuration indicates
that the highest priority groups on each olefinic carbon—the propyl group on C3 and the
carboxylic acid on C2—are on opposite sides of the double bond.[6]
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Molecular Diagram

The structure of (E)-2-Methyl-2-hexenoic acid is depicted below.

Caption: Chemical structure of (E)-2-Methyl-2-hexenoic acid.

Key Ildentifiers

Identifier Value Source(s)
IUPAC Name (E)-2-methylhex-2-enoic acid [2]

CAS Number 28897-58-7 [11[3][7]
Molecular Formula C7H1202 [1161[8]
Molecular Weight 128.17 g/mol [11[2]i61[8]
InChi Key AKOVMBAFZSPEQU- (1]

AATRIKPKSA-N

Canonical SMILES CCCC=C(C)C(=0)O [1]

Physicochemical Properties

2-Methyl-2-hexenoic acid is a colorless liquid with a pungent odor.[1][6][8] Its physical
properties are summarized in the table below. The presence of the polar carboxylic acid group
allows for limited solubility in polar solvents, while the C7 hydrocarbon backbone confers
solubility in organic solvents.[1]
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Property Value Source(s)
Appearance Colorless liquid [11161[8]
Flash Point 86 °C /186.8 °F [8]
Topological Polar Surface Area  37.3 A2 [11[2]
N DMSO (Slightly), Methanol
Solubility _ [1]
(Slightly)

Hydrogen Bond Acceptor
ydrog p ’ [1]
Count

Rotatable Bond Count 3 [1]

Reactivity and Mechanistic Considerations

The reactivity of 2-Methyl-2-hexenoic acid is dominated by the a,3-unsaturated carbonyl
system. This conjugated system creates two primary electrophilic sites: the carbonyl carbon
(C1) and the B-carbon (C3). This dual reactivity allows for two modes of nucleophilic attack:
direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition or
Michael addition) to the B-carbon.[5][9]

 Direct (1,2-) Addition: Hard nucleophiles, such as Grignard reagents or organolithium
compounds, tend to attack the hard electrophilic carbonyl carbon directly.[9]

» Conjugate (1,4-) Addition: Softer nucleophiles, such as cuprates, enolates, and amines,
preferentially attack the soft electrophilic 3-carbon.[4][9] This vinylogous reactivity is a
cornerstone of its utility in organic synthesis.[5]

The carboxylic acid group itself can undergo standard transformations, such as esterification,
conversion to an acid chloride, or reduction, provided the reagents used are compatible with
the alkene functionality.
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Nucleophilic Attack on 2-Methyl-2-hexenoic Acid
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Caption: Competing pathways for nucleophilic attack.

Proposed Stereoselective Synthesis

A robust and reliable method for synthesizing (E)-2-Methyl-2-hexenoic acid is the Horner-
Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high (E)-
selectivity when using stabilized ylides. The proposed synthesis involves the reaction of ethyl 2-
(diethylphosphono)propanoate with butanal. The resulting a,B-unsaturated ester is then
hydrolyzed to yield the target carboxylic acid.

Experimental Protocol

Step 1: Ylide Formation
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 In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,
thermometer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral
oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

e Cool the suspension to 0 °C in an ice bath.

e Slowly add ethyl 2-(diethylphosphono)propanoate (1.0 equivalent) dropwise via syringe,
ensuring the internal temperature does not exceed 5 °C.

o Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the
phosphonate ester to form the reactive phosphonate carbanion (ylide). THF is an ideal
aprotic solvent for this reaction. Low temperature is maintained to control the exothermic
reaction and prevent side reactions.

e Stir the resulting solution at 0 °C for 30 minutes.
Step 2: Olefination
e To the ylide solution at 0 °C, add butanal (1.05 equivalents) dropwise.

 After the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature.

 Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

o Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of butanal. The
subsequent elimination of the diethyl phosphate byproduct forms the C=C double bond.
The thermodynamic stability of the (E)-isomer drives the high stereoselectivity of the HWE
reaction.

Step 3: Workup and Purification of the Ester

e Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4ClI)
solution.

» Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate under reduced pressure.

Purify the crude product, ethyl (E)-2-methyl-2-hexenoate, by flash column chromatography.

Step 4: Saponification (Hydrolysis)

Dissolve the purified ester in a mixture of ethanol and water.

Add an excess of sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux
for 2-4 hours.

o Causality: NaOH mediates the saponification of the ester to its corresponding carboxylate
salt.

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any
non-acidic impurities.

Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding cold 6M
hydrochloric acid (HCI).

Extract the resulting white precipitate/oil with diethyl ether (3x).

Combine the organic layers, dry over anhydrous MgSOua, filter, and concentrate under
reduced pressure to yield pure (E)-2-Methyl-2-hexenoic acid.

Synthesis Workflow
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Starting Materials:
- Ethyl 2-(diethylphosphono)propanoate
- Butanal

1. Ylide Formation
(NaH, THF, 0 °C)

;

2. HWE Olefination
(Add Butanal, RT)

3. Aqueous Workup
& Purification

Intermediate:
Ethyl (E)-2-methyl-2-hexenoate

l

4. Saponification
(NaOH, EtOH/H20, Reflux)

5. Acidification & Extraction

Final Product:
(E)-2-Methyl-2-hexenoic Acid

Click to download full resolution via product page

Caption: Horner-Wadsworth-Emmons synthesis workflow.
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Predicted Spectroscopic Profile

While a publicly available, verified spectrum for 2-Methyl-2-hexenoic acid is not readily found,
its spectroscopic features can be reliably predicted based on its structure and data from
analogous compounds.

e 'H NMR (Proton NMR):
o ~10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid group (broad singlet).
o ~6.8 ppm (triplet, 1H): The vinylic proton at C3, coupled to the C4 methylene protons.
o ~2.2 ppm (quartet, 2H): The allylic methylene protons at C4.
o ~1.8 ppm (singlet, 3H): The methyl group protons at C2.
o ~1.5 ppm (sextet, 2H): The methylene protons at C5.
o ~0.9 ppm (triplet, 3H): The terminal methyl group protons at C6.
e 13C NMR (Carbon NMR):
o ~172 ppm: Carbonyl carbon (C1).
o ~145 ppm: Olefinic carbon at C3.
o ~128 ppm: Olefinic carbon at C2.
o ~34 ppm: Methylene carbon at C4.
o ~22 ppm: Methylene carbon at C5.
o ~14 ppm: Methyl carbon at C6.
o ~12 ppm: Methyl carbon attached to C2.
IR (Infrared) Spectroscopy:

o 2500-3300 cm~1 (broad): O-H stretch of the carboxylic acid.
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o ~1690 cm~1 (strong): C=0 stretch of the conjugated carboxylic acid.
o ~1640 cm~* (medium): C=C stretch of the alkene.

o 2850-3000 cm~1: C-H stretches of the aliphatic groups.

Applications and Research Interest

2-Methyl-2-hexenoic acid and its derivatives are primarily utilized as building blocks in the
chemical industry, particularly for the synthesis of flavor and fragrance compounds.[6] Its
methyl ester, for example, is a known flavoring agent.[10][11]

While direct applications in drug development are not widely documented, its a,-unsaturated
carboxylic acid motif is present in various biologically active molecules. This functional group
can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like
cysteine residues in proteins. This property makes it a structure of interest for designing
covalent inhibitors and probes in chemical biology.

Safety and Handling

2-Methyl-2-hexenoic acid is classified as a corrosive substance and must be handled with
appropriate care.[1]

o GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be
corrosive to metals).[2][7]

e GHS Pictograms: GHSO05 (Corrosion).[2][8]

e Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side
shields, and a lab coat are mandatory. All handling should be performed in a well-ventilated
fume hood.

o Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated area away
from incompatible materials.[8]

o Spills: Absorb spillage with an inert material to prevent material damage.
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Conclusion

2-Methyl-2-hexenoic acid is a valuable chemical intermediate with well-defined structural and
reactive properties. Its a,3-unsaturated system provides a versatile handle for a variety of
chemical transformations, most notably conjugate additions. The Horner-Wadsworth-Emmons
reaction offers a reliable and stereoselective route for its synthesis. While its current
applications are concentrated in the flavor and fragrance industry, its potential as a Michael
acceptor warrants consideration in the design of new biologically active compounds. Strict
adherence to safety protocols is essential when handling this corrosive material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1580608#2-methyl-2-hexenoic-acid-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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